molecular formula C14H16N2O3 B2389028 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide CAS No. 1049293-18-6

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B2389028
CAS No.: 1049293-18-6
M. Wt: 260.293
InChI Key: MSAZRTWIFIDKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylisoxazolyl group connected via an acetamide linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of 4-ethoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-methylisoxazole in the presence of a base such as triethylamine to yield the desired acetamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can be compared with other similar compounds, such as:

    2-(4-methoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    2-(4-ethoxyphenyl)-N-(3-ethylisoxazol-5-yl)acetamide: The presence of an ethyl group on the isoxazole ring can influence the compound’s reactivity and biological activity.

    2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)propionamide: The propionamide derivative has a longer carbon chain, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-19-14/h4-8H,3,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAZRTWIFIDKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.